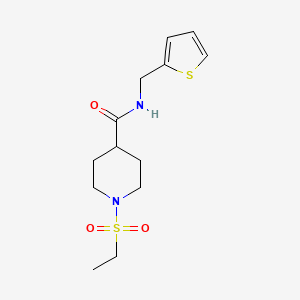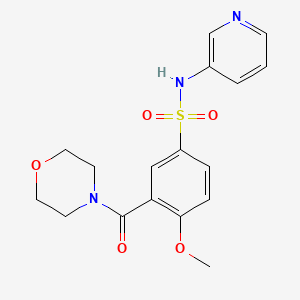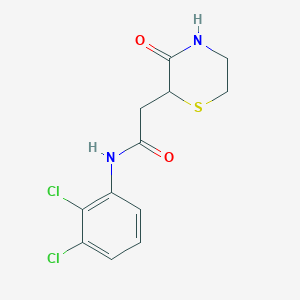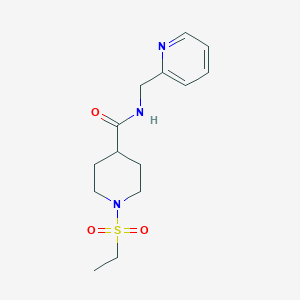![molecular formula C14H12ClN5O2S B4424230 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4424230.png)
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bi-heterocyclic propanamides involves multiple steps, starting from basic chemical precursors to the final compound. A notable method includes the S-substitution of specific intermediates, leading to the formation of the targeted compounds. This process involves stirring specific anilines with bromopropanoyl chloride in a basic aqueous medium, followed by the combination with other chemical intermediates in DMF using LiH as a base and an activator. The structures of these compounds are confirmed through spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS (Abbasi et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, demonstrating specific spatial arrangements and molecular configurations. For instance, the crystal structure of similar molecules revealed the coplanarity of benzene and oxadiazole rings and the angular relationship with the thiadiazole ring, contributing to the understanding of molecular interactions and reactivity (Wang et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving the compound and its derivatives highlight the reactivity of specific functional groups, contributing to the synthesis of novel molecules with potential biological activities. These reactions include various cyclization processes and substitutions that lead to the formation of thiadiazole, triazole, and oxadiazole derivatives, exhibiting diverse chemical behaviors and potential applications (Chen et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are determined through comprehensive studies involving crystallization from various solvents and temperature-dependent phase transitions, providing insights into the compound's stability and applicability in different environments.
Chemical Properties Analysis
The chemical properties encompass the compound's reactivity with other chemicals, its stability under various conditions, and its potential as a precursor for further chemical transformations. Studies have shown that the compound and its derivatives exhibit fungicidal, herbicidal, and insecticidal activities, suggesting their potential utility in agricultural and pest control applications. The synthesis and functionalization of these compounds enable the exploration of their biochemical mechanisms and interactions with biological targets, leading to the development of novel agents with specific activities (Deshmukh et al., 2017).
Mécanisme D'action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit calcium mobilization in cells overexpressing certain receptors , suggesting potential involvement in calcium signaling pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. The compound’s structure suggests it may be lipophilic, which could influence its absorption and distribution .
Propriétés
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2S/c1-8-18-19-14(23-8)16-11(21)6-7-12-17-13(20-22-12)9-2-4-10(15)5-3-9/h2-5H,6-7H2,1H3,(H,16,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYZTLJOCGKEDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methylpropanamide](/img/structure/B4424149.png)

![1-[(5-methyl-2-thienyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B4424161.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4424174.png)

![3-[4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4424184.png)
![4-[(aminocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B4424214.png)

![2-(3-oxodecahydro-2-quinoxalinyl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4424238.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4424249.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B4424255.png)
![6-[(4-ethyl-1-piperazinyl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4424262.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4424268.png)